3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can provide insights into its properties and reactivity. Unfortunately, the specific molecular structure analysis for “3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide” is not available in the searched resources .Chemical Reactions Analysis
The chemical reactions involving “3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide” are not explicitly mentioned in the searched resources .Scientific Research Applications
Synthesis and Structural Analysis
The chemical synthesis and structural characterization of compounds related to "3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide" are pivotal in understanding their chemical behavior and potential applications. For instance, research on "Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC)" presents a novel approach to synthesizing HIOC, a potent activator of the TrkB receptor, highlighting the significance of oxopiperidine carboxamides in therapeutic contexts (Setterholm et al., 2015). Similarly, the synthesis and crystal structure analysis of two diflunisal carboxamides provide insights into the structural aspects that influence their stability and interactions, underpinning the importance of carboxamide derivatives in drug design and development (Zhong et al., 2010).
Catalysis and Reaction Mechanisms
Exploring the catalytic roles and reaction mechanisms involving carboxamide derivatives, research on "3-Trifluoroacetyl-quinolin-2(1H)-ones as Carbonyl and Acid Surrogates" demonstrates the utility of these compounds in synthesizing α-trifluoromethyl α-amino acids, showcasing the application of carboxamide derivatives in creating complex organic molecules with potential biological activities (Madhu et al., 2022).
Drug Design and Pharmaceutical Applications
In the realm of pharmaceutical research, the development of bicyclic piperazine mimetics of the peptide β-turn, assembled via the Castagnoli-Cushman Reaction, illustrates the potential of oxopiperidine carboxamides in mimicking biological structures and functions. This research highlights the applications of these compounds in drug design, offering a pathway to novel therapeutics (Usmanova et al., 2018).
Antifungal and Antimicrobial Activities
The exploration of antifungal activities by novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides demonstrates the potential of difluoromethyl carboxamide derivatives in addressing plant pathogenic fungi. This research not only reveals the antifungal properties of these compounds but also contributes to the development of agricultural fungicides, showcasing the broader applications of carboxamide derivatives beyond the pharmaceutical industry (Du et al., 2015).
Mechanism of Action
Target of Action
A structurally similar compound, fluxapyroxad, is known to inhibit succinate dehydrogenase in complex ii of the mitochondrial respiratory chain . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.
Mode of Action
Fluxapyroxad, a compound with a similar structure, inhibits succinate dehydrogenase in complex ii of the mitochondrial respiratory chain . This inhibition results in the prevention of spore germination, germ tube growth, and mycelial growth within the target species .
Biochemical Pathways
The inhibition of succinate dehydrogenase by similar compounds affects the citric acid cycle and the electron transport chain . These pathways are crucial for energy production in cells. Inhibition of these pathways can lead to energy depletion in cells, affecting their growth and proliferation.
Pharmacokinetics
The presence of fluorine in the molecule could potentially enhance certain properties of the drug, such as lipophilicity, metabolic stability, and potency . These properties could influence the bioavailability of the compound.
Result of Action
The inhibition of succinate dehydrogenase by similar compounds can lead to energy depletion in cells, affecting their growth and proliferation .
Future Directions
properties
IUPAC Name |
3-(difluoromethyl)-2-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2O2/c8-4(9)7(5(10)12)2-1-3-11-6(7)13/h4H,1-3H2,(H2,10,12)(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGSVZPNDIXPOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)(C(F)F)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30560980 |
Source
|
Record name | 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |
CAS RN |
126309-11-3 |
Source
|
Record name | 3-(Difluoromethyl)-2-oxopiperidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30560980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.